(1R)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine (1R)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 1213955-04-4
VCID: VC20361481
InChI: InChI=1S/C9H13FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1
SMILES:
Molecular Formula: C9H13FN2
Molecular Weight: 168.21 g/mol

(1R)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine

CAS No.: 1213955-04-4

Cat. No.: VC20361481

Molecular Formula: C9H13FN2

Molecular Weight: 168.21 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine - 1213955-04-4

Specification

CAS No. 1213955-04-4
Molecular Formula C9H13FN2
Molecular Weight 168.21 g/mol
IUPAC Name (1R)-1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C9H13FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1
Standard InChI Key AZWZWUKMKCZLQC-VIFPVBQESA-N
Isomeric SMILES CC1=C(C=C(C=C1)[C@H](CN)N)F
Canonical SMILES CC1=C(C=C(C=C1)C(CN)N)F

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. The ethane-1,2-diamine moiety is attached to the phenyl ring at the 1-position, creating a chiral center at the benzylic carbon. The (1R) configuration confers specific stereochemical properties critical for interactions in asymmetric synthesis and drug design .

Key Structural Components:

  • Aromatic Core: A 3-fluoro-4-methylphenyl group provides electronic and steric modulation.

  • Diamine Backbone: The ethane-1,2-diamine group enables chelation and hydrogen bonding.

  • Chirality: The R-configuration influences enantioselective reactions and biological activity .

Stereochemical Comparison

The enantiomer (1S)-1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine (PubChem CID: 55278982) shares identical physical properties but exhibits opposite optical activity. Such enantiomers are pivotal in studying structure-activity relationships, as biological systems often exhibit distinct responses to each form .

Synthesis and Manufacturing

Example Protocol for Related Diamines:

A reported synthesis of 1,2-bis(2-methoxyphenyl)ethane-1,2-diamine involves:

  • Condensation of cyclohexanone with ammonium acetate in acetic acid.

  • Reduction using lithium in ammonia/ethanol.

  • Resolution with L-(+)-tartaric acid to isolate enantiomers .

Challenges in Synthesis

  • Stereocontrol: Achieving high enantiomeric excess (ee) requires optimized catalysts or resolving agents.

  • Functional Group Sensitivity: The fluorine and methyl groups may necessitate protective strategies during reactions .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s chiral diamine structure makes it a candidate for:

  • Anticancer Agents: As a ligand in platinum-based therapies.

  • Antiviral Drugs: Potential backbone for protease inhibitors.

  • Neurological Therapeutics: Modulating neurotransmitter systems .

Catalysis

In asymmetric catalysis, the diamine moiety can coordinate metals to form chiral complexes, enhancing enantioselectivity in reactions such as:

  • Hydrogenation of ketones.

  • Epoxidation of alkenes.

Material Science

The aromatic and amine functionalities enable incorporation into:

  • Polymer Networks: Crosslinking agents for high-performance resins.

  • Ligands for Metal-Organic Frameworks (MOFs): Tailoring porosity and reactivity.

Analytical Characterization

Spectroscopic Data

While specific spectra for this compound are unavailable, related diamines are characterized by:

  • 1H^1\text{H} NMR: Aromatic protons (δ=6.77.2\delta = 6.7–7.2 ppm), amine protons (δ=1.52.5\delta = 1.5–2.5 ppm).

  • 13C^{13}\text{C} NMR: Quaternary carbons (δ=120135\delta = 120–135 ppm), methyl groups (δ=2025\delta = 20–25 ppm) .

Chromatographic Methods

  • HPLC: Chiral stationary phases (e.g., amylose derivatives) resolve enantiomers.

  • GC-MS: Volatile derivatives (e.g., trifluoroacetyl) enhance detection .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC9H13FN2\text{C}_9\text{H}_{13}\text{FN}_2
Molecular Weight168.21 g/mol
CAS Number1213955-04-4
Chiral Center(1R) Configuration

Challenges and Limitations

Stability Issues

  • Oxidative Degradation: Primary amines are prone to oxidation, requiring inert storage conditions.

  • Hygroscopicity: May necessitate desiccants or anhydrous solvents during handling.

Scalability

Multistep syntheses with chiral resolutions often suffer from low yields, complicating industrial-scale production .

Future Directions

Synthetic Improvements

  • Enzymatic Resolution: Lipases or esterases for greener enantiomer separation.

  • Flow Chemistry: Enhanced control over reaction parameters to improve ee .

Expanding Applications

  • Bioconjugation: Developing antibody-drug conjugates (ADCs) using amine-reactive linkers.

  • Photodynamic Therapy: Incorporating into photosensitizers for targeted cancer treatment.

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